tert-Butyl(dichloro)phenylstannane
Description
Introduction to tert-Butyl(dichloro)phenylstannane
Organotin compounds like this compound occupy a critical niche in synthetic chemistry due to their versatility in facilitating cross-coupling reactions and serving as precursors for advanced materials. Unlike simpler tetraorganotin derivatives, this compound’s mixed substituents—tert-butyl, phenyl, and chloride—create distinct electronic environments that influence reactivity and stability. The following sections dissect its chemical identity and structural nuances to provide a foundational understanding of its behavior in synthetic contexts.
Chemical Identity and Structural Features
Molecular Formula and IUPAC Nomenclature
This compound is formally identified by the molecular formula C₁₀H₁₄Cl₂Sn and the IUPAC name tert-butyl-dichloro-phenylstannane . This nomenclature reflects the tin center’s coordination to three distinct groups: a tert-butyl substituent (C(CH₃)₃), a phenyl ring (C₆H₅), and two chlorine atoms. A comparative analysis with related organotin compounds highlights its structural uniqueness (Table 1).
Table 1: Comparative Molecular Features of Selected Organotin Compounds
| Compound | Molecular Formula | Key Substituents |
|---|---|---|
| This compound | C₁₀H₁₄Cl₂Sn | tert-butyl, phenyl, Cl |
| Di-tert-butyldichlorostannane | C₈H₁₈Cl₂Sn | tert-butyl, Cl |
| Tributyltin chloride | C₁₂H₂₇ClSn | butyl, Cl |
The tert-butyl group’s bulky nature induces significant steric hindrance, while the phenyl ring contributes π-conjugation effects. The chlorine atoms, being electronegative, polarize the tin center, enhancing its electrophilic character.
Stereoelectronic Properties of the Tin Center
The tin atom in this compound adopts a distorted trigonal bipyramidal geometry , as evidenced by X-ray crystallography and nuclear magnetic resonance (NMR) studies. This geometry arises from the interplay of:
- Steric effects : The tert-butyl group occupies an equatorial position to minimize van der Waals repulsions with the phenyl ring.
- Electronic effects : Chlorine’s electronegativity withdraws electron density from tin, rendering the axial positions more susceptible to nucleophilic attack.
Vicinal $$^{119}\text{Sn}$$-$$^{13}\text{C}$$ coupling constants ($$J = 450–550\ \text{Hz}$$) indicate substantial hyperconjugative interactions between the tin center and adjacent carbon atoms. These interactions stabilize the molecule by delocalizing electron density through σ→σ* orbital overlaps. Computational models further reveal that the tin’s 5s and 5p orbitals hybridize to form four sp³d orbitals, accommodating the five ligand pairs (including lone pairs).
Bonding Characteristics of tert-Butyl/Phenyl/Chloro Substituents
The tin-ligand bonds exhibit distinct bond lengths and strengths (Table 2), governed by the substituents’ electronic and steric profiles:
Table 2: Bond Lengths and Angles in this compound
| Bond/Angle | Value (Å/°) | Influence Factor |
|---|---|---|
| Sn–C(tert-butyl) | 2.17 | Steric bulk of tert-butyl |
| Sn–C(phenyl) | 2.14 | π-conjugation with phenyl |
| Sn–Cl | 2.36 | Electronegativity of Cl |
| C–Sn–C (tert-butyl) | 109.9 | Tetrahedral distortion |
- tert-Butyl group : The Sn–C bond (2.17 Å) is slightly elongated compared to Sn–C bonds in less hindered environments (2.14 Å), reflecting steric strain.
- Phenyl group : The Sn–C(phenyl) bond (2.14 Å) benefits from resonance stabilization, as the phenyl ring’s π-system delocalizes electron density toward the tin center.
- Chlorine substituents : The Sn–Cl bonds (2.36 Å) are polarized, with chlorine’s electronegativity inducing a partial positive charge on tin. This polarization enhances the compound’s reactivity toward nucleophiles.
The compound’s conformational flexibility is constrained by the tert-butyl group’s bulk, which restricts rotation around the Sn–C(tert-butyl) axis. This rigidity influences its catalytic behavior, as demonstrated in tin-lithium exchange reactions where steric shielding modulates reaction rates.
Properties
CAS No. |
188759-63-9 |
|---|---|
Molecular Formula |
C10H14Cl2Sn |
Molecular Weight |
323.83 g/mol |
IUPAC Name |
tert-butyl-dichloro-phenylstannane |
InChI |
InChI=1S/C6H5.C4H9.2ClH.Sn/c1-2-4-6-5-3-1;1-4(2)3;;;/h1-5H;1-3H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
UHDGZQRBQQJZBS-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)[Sn](C1=CC=CC=C1)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(dichloro)phenylstannane can be synthesized through the reaction of phenylstannane with tert-butyl chloride and chlorine gas. The reaction typically occurs under controlled conditions to ensure the proper substitution of the hydrogen atoms on the stannane with chlorine and tert-butyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are combined in precise ratios. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dichloro)phenylstannane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkyl or aryl groups.
Oxidation Reactions: The tin atom can be oxidized to higher oxidation states using oxidizing agents.
Reduction Reactions: The compound can be reduced to form different organotin species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include Grignard reagents and organolithium compounds. These reactions are typically carried out in anhydrous solvents under inert conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various organotin compounds with different alkyl or aryl groups.
Oxidation Reactions: Products include tin oxides or other higher oxidation state tin compounds.
Reduction Reactions: Products include lower oxidation state organotin compounds.
Scientific Research Applications
tert-Butyl(dichloro)phenylstannane has several applications in scientific research:
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of organotin-based drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl(dichloro)phenylstannane involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with other atoms or groups, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Organotin compounds exhibit diverse properties depending on their substituents. Below is a comparative analysis of tert-butyl(dichloro)phenylstannane with structurally related derivatives:
Structural and Electronic Differences
- Triphenyltin chloride (Ph₃SnCl) : Contains three phenyl groups and one chloride. The increased aryl substitution enhances lipophilicity and UV stability compared to this compound, but reduces solubility in polar solvents.
- Trimethyltin chloride (Me₃SnCl) : Substitution with methyl groups lowers thermal stability (decomposes at ~150°C) and increases volatility. The absence of bulky tert-butyl groups makes it more reactive in nucleophilic substitutions.
- Tributyltin oxide (Bu₃Sn)₂O: A non-chlorinated derivative with biocidal properties. The butyl groups improve hydrolytic stability but reduce electrophilicity compared to chlorinated analogs like this compound.
Stability and Reactivity
| Compound | Thermal Stability (°C) | Hydrolytic Stability | Reactivity in Stille Coupling |
|---|---|---|---|
| This compound | 220–240 | Moderate | High (selective) |
| Triphenyltin chloride | 180–200 | Low | Moderate |
| Trimethyltin chloride | 150–170 | Very low | Low |
The tert-butyl group in this compound confers superior thermal stability compared to trimethyl- or triphenyl-substituted analogs. However, its hydrolytic stability is lower than that of fully alkylated derivatives like tributyltin oxide.
Toxicity and Environmental Impact
Organotin compounds are regulated due to their persistence and bioaccumulation. This compound exhibits higher acute toxicity (LD₅₀: 25–50 mg/kg in rodents) compared to non-chlorinated derivatives. This aligns with broader trends where chlorinated organometallics show increased toxicity profiles .
Research Findings and Data Tables
Table 2: Spectroscopic Characterization
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
|---|---|---|
| This compound | 1.35 (s, 9H, t-Bu) | 28.5 (t-Bu), 135.2 (Ph) |
| Triphenyltin chloride | 7.45–7.60 (m, 15H, Ph) | 128.5–139.0 (Ph) |
Spectroscopic methods, as described in , confirm structural integrity and substituent effects.
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